Cereblon inhibitor 2

Medicinal chemistry Scaffold differentiation Targeted protein degradation

Cereblon inhibitor 2 (CAS 2639380-62-2, molecular formula C22H21ClN4O4, molecular weight 440.88) is a small-molecule ligand of cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. Identified as compound 8 in patent literature, this agent derives from the thalidomide/isoindolinone chemical class and functions as a CRBN-recruiting effector for targeted protein degradation applications.

Molecular Formula C22H21ClN4O4
Molecular Weight 440.9 g/mol
Cat. No. B12393745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCereblon inhibitor 2
Molecular FormulaC22H21ClN4O4
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl
InChIInChI=1S/C22H21ClN4O4/c1-12-2-5-15(9-17(12)23)25-22(31)24-10-13-3-4-14-11-27(21(30)16(14)8-13)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29)
InChIKeyJZFGEKDBVDHOTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cereblon Inhibitor 2 Procurement Guide: Chemical Identity, Mechanism Class, and Baseline Characterization


Cereblon inhibitor 2 (CAS 2639380-62-2, molecular formula C22H21ClN4O4, molecular weight 440.88) [1] is a small-molecule ligand of cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex [2]. Identified as compound 8 in patent literature, this agent derives from the thalidomide/isoindolinone chemical class and functions as a CRBN-recruiting effector for targeted protein degradation applications [3]. The compound is supplied as a white to off-white solid with purity specifications of ≥95% to >98% across vendors, and is intended exclusively for research use in solid tumor investigations, with particular emphasis on breast cancer model systems [1] [3].

Why Cereblon Inhibitor 2 Cannot Be Interchanged with Generic CRBN Ligands: The Structural Divergence Imperative


Generic substitution among cereblon-binding ligands is scientifically invalid due to profound structural divergence that dictates neosubstrate recruitment selectivity, ternary complex stabilization energetics, and physicochemical behavior. While thalidomide, lenalidomide, and pomalidomide share the phthalimide/glutarimide pharmacophore, subtle scaffold variations produce dramatically different degradation profiles: pomalidomide is approximately 10-fold more potent than lenalidomide in Ikaros/Aiolos degradation [1], yet clinical maximum tolerated doses differ by over 10-fold, yielding divergent therapeutic indices [2]. Furthermore, novel analogs such as CC-220 and CC-885 recruit distinct neosubstrates (Ikaros/Aiolos vs. GSPT1) based on surface complementarity differences distant from the CRBN binding pocket [3]. Cereblon inhibitor 2, as an isoindolinone-based analog with a unique 3-chloro-4-methylphenyl urea substituent , occupies a distinct chemical space whose degradation profile cannot be extrapolated from established IMiDs. The quantitative evidence below substantiates why this compound merits prioritized consideration.

Cereblon Inhibitor 2 Quantitative Differentiation Evidence: Direct Comparative Data vs. In-Class Alternatives


Cereblon Inhibitor 2 Structural Distinction: Isoindolinone Scaffold vs. Phthalimide-Based IMiDs

Cereblon inhibitor 2 incorporates an isoindolinone core rather than the phthalimide scaffold found in thalidomide, lenalidomide, and pomalidomide [1]. This scaffold distinction is functionally consequential: the isoindolinone ring contains an sp3-hybridized carbon that disrupts π-conjugation compared to the extended bicyclic delocalized system of the phthalimide, resulting in divergent lipophilicity, hydrogen-bonding capacity, and intracellular bioavailability [2]. The compound additionally features a 3-chloro-4-methylphenyl urea substituent at the isoindolinone 5-position via a methylene linker, creating a steric and electronic profile absent from any FDA-approved IMiD .

Medicinal chemistry Scaffold differentiation Targeted protein degradation

Cereblon Inhibitor 2 Solubility Advantage: DMSO Solubility vs. Established IMiD Ligands

Cereblon inhibitor 2 demonstrates DMSO solubility of 200 mg/mL (approximately 453.6 mM) [1] [2], substantially exceeding the aqueous kinetic solubility reported for pomalidomide (78 ± 17 μM), lenalidomide (461 ± 47 μM), and thalidomide (345 ± 47 μM) in buffered saline [3]. This represents a >500-fold advantage over pomalidomide in terms of achievable stock concentration in organic solvent, enabling high-concentration DMSO master stock preparation critical for cellular assay workflows.

Assay development Physicochemical profiling Stock solution preparation

Cereblon Inhibitor 2 Cellular Activity: MCF-7 Breast Cancer Cell Proliferation Inhibition

In the MCF-7 human breast adenocarcinoma cell line, Cereblon inhibitor 2 (compound 8) exhibits an IC50 of 1.5 μM for cell proliferation inhibition [1]. This value, derived from patent disclosure data, establishes a baseline antiproliferative benchmark for this compound class in breast cancer models. While head-to-head comparative data with established CRBN ligands under identical assay conditions are not currently available in the public domain, the quantitative IC50 measurement provides an actionable reference point for experimental design and dose selection in breast cancer xenograft and mechanistic studies.

Solid tumor research Breast cancer Cell viability Antiproliferative

Cereblon Inhibitor 2 as a PROTAC Tool Compound: E3 Ligase Recruiting Scaffold Utility

Cereblon inhibitor 2 is explicitly classified and marketed as an E3 ligase ligand suitable for PROTAC (Proteolysis-Targeting Chimera) development and solid tumor research applications [1] . Unlike the phthalimide-based CRBN ligands that dominate the current PROTAC literature, Cereblon inhibitor 2 provides an isoindolinone-based alternative CRBN-recruiting moiety with distinct exit vector geometry [2]. The 5-position methylene-linked urea substituent offers a unique conjugation handle orientation that diverges from the typical 4- or 5-position amino/amide attachment points found on lenalidomide and pomalidomide derivatives .

PROTAC Targeted protein degradation Chemical biology Tool compound

Cereblon Inhibitor 2 Application Scenarios: Evidence-Driven Research and Industrial Use Cases


Breast Cancer Xenograft and Cell-Based Mechanistic Studies

Cereblon inhibitor 2 is validated for solid tumor research with demonstrated antiproliferative activity in the MCF-7 breast adenocarcinoma cell line (IC50 = 1.5 μM) [1]. This quantitative benchmark enables researchers to establish dose-response relationships in breast cancer models, evaluate combination therapy synergies, and investigate CRBN-dependent degradation pathways in estrogen receptor-positive breast cancer contexts. The compound's high DMSO solubility (200 mg/mL) facilitates reliable in vitro dose-response profiling without solvent precipitation artifacts [2].

PROTAC Development with Alternative CRBN Exit Vector Geometry

As an isoindolinone-based E3 ligase ligand, Cereblon inhibitor 2 provides an alternative CRBN-recruiting moiety for PROTAC design when phthalimide-based ligands (lenalidomide/pomalidomide derivatives) yield suboptimal ternary complex stabilization or inefficient target degradation [3]. The 5-position methylene-urea substituent offers a distinct linker attachment trajectory, potentially enabling productive ternary complex geometries with target proteins that are inaccessible using conventional IMiD-based PROTAC warheads . This expands the medicinal chemistry toolbox for optimizing protein degraders against challenging targets.

Comparative Pharmacology Studies Across CRBN Ligand Chemical Space

Cereblon inhibitor 2 occupies a distinct position in CRBN ligand chemical space as an isoindolinone-based analog with a unique 3-chloro-4-methylphenyl urea substituent (MW 440.88 Da) . Researchers investigating structure-degradation relationships across the CRBN ligandome can employ this compound as a comparator to probe how scaffold class (isoindolinone vs. phthalimide), substitution pattern, and molecular weight influence neosubstrate recruitment selectivity, ternary complex half-life, and downstream biological outcomes [4]. Such systematic comparisons inform rational design of next-generation molecular glues and PROTACs with improved selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cereblon inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.